molecular formula C9H9FN4 B15330746 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B15330746
M. Wt: 192.19 g/mol
InChI Key: HDIZHYFSVRAUAL-UHFFFAOYSA-N
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Description

5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 2-fluoro-5-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and the triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The fluoro-substituted phenyl ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-chloro-5-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-iodo-5-methylphenyl)-1H-1,2,4-triazole

Uniqueness

Compared to its analogs, 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole exhibits unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic properties of drugs.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-2-3-7(10)6(4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

HDIZHYFSVRAUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NC(=NN2)N

Origin of Product

United States

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